molecular formula C15H12O B091919 2-Phenyl-2,3-dihydro-1H-inden-1-one CAS No. 16619-12-8

2-Phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B091919
CAS No.: 16619-12-8
M. Wt: 208.25 g/mol
InChI Key: OCLCRYNZYRSURW-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by a phenyl group attached to the second carbon of a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-phenylpropionic acid, followed by cyclization. Another method includes the oxidation of 2-phenylindan using chromium trioxide in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride to facilitate the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenylindanone.

    Reduction: Reduction reactions can convert it to 2-phenylindan.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: 2-Phenylindanone.

    Reduction: 2-Phenylindan.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylindanone
  • 2-Phenylindan
  • 1-Indanone

Comparison: 2-Phenyl-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone structure, which imparts distinct chemical reactivity compared to its fully aromatic counterparts like 2-Phenylindanone. Its partially saturated ring system allows for different types of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCRYNZYRSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312469
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-12-8
Record name 16619-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polyphosphoric acid (50 g) was heated in an oil bath at 140-145° C. and 2,3-diphenyl-propanoic acid (2.5 g) was added. Heating was continued for 45 min. Water was added. The mixture was cooled and extracted with ethyl acetate. The organic extracts were washed with 1 M NaOH solution and water. After drying the solvent was evaporated under reduced pressure. The product thus obtained was further purified by trituration in heptane.
[Compound]
Name
Polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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